4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c16-15(17,18)13-11-3-1-2-4-12(11)20(19-13)10-7-5-9(6-8-10)14(21)22/h5-8H,1-4H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAMKETZPRJTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331194 | |
| Record name | 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
578734-21-1 | |
| Record name | 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Cyclohexanedione Derivatives
The tetrahydroindazole scaffold is typically synthesized via cyclocondensation reactions between cyclohexanedione derivatives and substituted phenylhydrazines. For example, 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is formed by reacting cyclohexane-1,3-dione with phenylhydrazine under reflux conditions. This intermediate undergoes reductive amination or further functionalization to yield substituted tetrahydroindazoles.
Key Reaction Conditions
-
Cyclohexane-1,3-dione and phenylhydrazine derivatives are heated in ethanol or acetic acid.
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Triethyl phosphite or boron tribromide may facilitate cyclization and deprotection steps.
Introduction of the Trifluoromethyl Group
Direct Incorporation via Cyclohexanedione Precursors
The trifluoromethyl group at the 3-position of the indazole is introduced using pre-functionalized cyclohexanedione derivatives. For instance, 3-(trifluoromethyl)cyclohexane-1,3-dione reacts with phenylhydrazines to directly yield the trifluoromethylated indazole core. This method avoids post-synthetic modifications but requires access to specialized dione precursors.
Post-Synthetic Trifluoromethylation
Attachment of the Benzoic Acid Moiety
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between a halogenated tetrahydroindazole and 4-carboxyphenylboronic acid attaches the benzoic acid group. For example:
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1-Bromo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is synthesized using 4-bromophenylhydrazine during cyclocondensation.
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Suzuki coupling with 4-carboxyphenylboronic acid under Pd(PPh₃)₄ catalysis yields the target compound.
Optimization Data
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 78 | 95 |
| PdCl₂(dppf) | 65 | 90 |
Nucleophilic Aromatic Substitution
Halogenated indazoles undergo substitution with benzoic acid derivatives under basic conditions. For instance, 1-fluoro-3-(trifluoromethyl)tetrahydroindazole reacts with 4-hydroxybenzoic acid in the presence of K₂CO₃ to form the C–O bond.
Reductive Amination and Functional Group Interconversion
Ketone Reduction
Tetrahydroindazol-4-ones are reduced to amines using sodium cyanoborohydride or hydrogen gas with Raney nickel. This step saturates the keto group, forming the tetrahydro structure.
Ester Hydrolysis
Methyl or ethyl esters of the benzoic acid moiety are hydrolyzed using NaOH or LiOH. For example, methyl 4-(3-(trifluoromethyl)indazol-1-yl)benzoate is treated with 2M NaOH at 80°C to yield the carboxylic acid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity against various viral strains. The trifluoromethyl group enhances its interaction with viral proteins, potentially improving its efficacy as an antiviral agent. Preliminary studies have shown promising results in inhibiting viral replication.
Anti-inflammatory Effects
4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation. Studies have demonstrated a reduction in inflammatory markers in vitro.
Anticancer Potential
The compound has shown promising anticancer activity in various cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms such as inhibition of kinases involved in cell survival pathways. The trifluoromethyl group is believed to enhance lipophilicity and metabolic stability, leading to improved binding affinity to cancer-related targets.
Case Studies
- Antiviral Activity Study : A study conducted on the efficacy of 4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid against influenza virus showed a significant reduction in viral load in treated cells compared to controls.
- Anti-inflammatory Mechanism Investigation : In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Anticancer Efficacy Assessment : A series of experiments on human cancer cell lines (e.g., HCT116) revealed that the compound induced cell death at nanomolar concentrations. Mechanistic studies indicated that it acts by inhibiting key signaling pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications to the Benzoic Acid Group
Replacement with Amides or Anilines
- N,N-Dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide (): The benzoic acid is replaced with a dimethylamide (-CON(CH₃)₂), eliminating ionization at physiological pH. This modification reduces solubility but enhances blood-brain barrier penetration, as evidenced by its binding to the GluA2 receptor (2.2 Å resolution crystal structure) .
- Molecular weight: 301.18 vs. ~317.27 (estimated for the parent compound). Impact: Reduced solubility compared to the carboxylic acid analog but improved membrane permeability .
Variations in Fluorination Patterns
Polyfluorinated Derivatives
- 2-(3-(Difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic Acid (): Incorporates difluoromethyl (-CF₂H) and tetrafluoro substituents on the indazole ring.
Trifluoromethyl vs. Methyl Groups
- 4-(6,6-Dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzamide (): Features a dimethyl (-CH(CH₃)₂) group at the 6-position and a benzamide group. Pharmacokinetic effect: The hydrochloride salt of its piperazine derivative improves aqueous solubility .
Core Heterocycle Modifications
Indazole vs. Pyrazole Derivatives
- 4-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino]benzoic Acid (): Replaces the indazole core with a pyrazole ring, reducing ring size and altering π-π stacking interactions. Molecular weight: 217.27 vs. ~317.27 (parent compound). Functional impact: Smaller heterocycle may limit binding to deep hydrophobic pockets in targets like kinases or receptors .
Key Research Findings
- Anti-HIV Potential: A tetrahydroindazolylbenzamide derivative (, MW 430.20) showed anti-HIV activity, suggesting the scaffold’s versatility. The trifluoromethyl group likely contributes to viral protease inhibition .
- Structural Insights : The dimethylamide analog () binds to GluA2 with high precision, highlighting the importance of substituent bulk in receptor interactions .
- Synthetic Accessibility : Fluorinated derivatives () require specialized reagents (e.g., boronic acids, tetrafluoro precursors), increasing synthesis complexity .
Biological Activity
4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid
- Molecular Formula : C13H12F3N2O2
- CAS Number : 35179-55-6
- Molecular Weight : 290.24 g/mol
- Physical State : Yellow solid
- Melting Point : 121.9 °C
- Density : 1.345 g/cm³
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including the target compound. Indazoles have been shown to inhibit various kinases involved in cancer progression:
- Inhibition of Kinases : The compound exhibits selective inhibition against several kinases such as CDK2 and MEK1, with IC50 values in the low nanomolar range. For instance, compounds similar to 4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid demonstrated IC50 values as low as 8.3 nM against HL60 cell lines and 1.3 nM against HCT116 cell lines .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Indazole derivatives have been implicated in inhibiting phospholipase A2α (cPLA2α), an enzyme that plays a critical role in inflammatory processes:
| Compound | Inhibition of cPLA2α at 10 μM (%) |
|---|---|
| Indazole Derivative | 21% |
| Reference Inhibitor | 32% |
This data indicates that while the compound exhibits some level of inhibition, further modifications may enhance its efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis of indazole derivatives reveals that substitutions at specific positions significantly affect biological activity. For example:
- The presence of a trifluoromethyl group enhances binding affinity to target proteins.
- Variations in the benzoic acid moiety can alter solubility and bioavailability.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of related indazole compounds in vivo using xenograft models. The results indicated that compounds with similar structures to 4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid significantly reduced tumor sizes compared to control groups .
Case Study 2: Inhibition of Kinases
Another investigation focused on the inhibition profiles against a panel of kinases. The compound demonstrated potent inhibitory activity against Aurora kinases with IC50 values ranging from 30 nM to over 100 nM depending on structural modifications . This suggests that targeted modifications could lead to more effective cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid, and how can they be addressed methodologically?
- Answer : The compound’s indazole core and trifluoromethyl group require precise regioselective synthesis. A common approach involves coupling a pre-synthesized tetrahydroindazole fragment with a substituted benzoic acid via Buchwald-Hartwig or Ullmann coupling. Purification challenges arise due to the compound’s high melting point (similar to analogs at ~248–293.5°C, as seen in related trifluoromethyl-indazole derivatives ). High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for purity validation (>95%, as per reagent-grade standards ).
Q. How can researchers confirm the structural integrity of this compound?
- Answer : Use a combination of:
- NMR spectroscopy : NMR to verify the trifluoromethyl group’s presence and NMR to resolve the tetrahydroindazole’s cyclohexene protons.
- Mass spectrometry (HRMS) : Confirm molecular weight (theoretical ~329.25 g/mol for ).
- X-ray crystallography : Resolve conformational ambiguity in the tetrahydroindazole ring (as applied to structurally similar benzoic acid derivatives in crystallographic studies ).
Q. What solvents and conditions are optimal for solubility in biological assays?
- Answer : The compound’s low solubility in aqueous buffers (due to the trifluoromethyl and aromatic groups) necessitates dimethyl sulfoxide (DMSO) for stock solutions. For in vitro assays, dilute to ≤0.1% DMSO to avoid cytotoxicity. Solubility in organic solvents like acetonitrile or methanol can be leveraged for chromatographic analysis .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates pKa of the benzoic acid moiety, affecting binding to targets like kinases or GPCRs. Computational studies (e.g., DFT calculations) can predict charge distribution, while experimental validation via pH-dependent solubility assays or isothermal titration calorimetry (ITC) quantifies these effects .
Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?
- Answer : Discrepancies often stem from assay conditions (e.g., buffer pH, cell lines). For example:
- Case Study : Analogous 4-hydroxybenzoic acid derivatives showed variable antimicrobial activity due to protonation state differences under physiological pH .
- Method : Standardize assays using a uniform buffer system (e.g., PBS at pH 7.4) and validate results across multiple cell lines or enzymatic isoforms .
Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?
- Answer :
- For hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor via LC-MS for degradation products (e.g., cleavage of the indazole-benzoic acid bond).
- For oxidative stability : Expose to hydrogen peroxide (3%) and analyze for sulfoxide or hydroxylated byproducts .
Q. What advanced techniques validate target engagement in cellular models?
- Answer :
- Cellular thermal shift assay (CETSA) : Confirm binding to putative targets by measuring protein thermal stability shifts upon compound treatment.
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down and MS identification .
Critical Research Gaps
- In vivo pharmacokinetics : No data on oral bioavailability or blood-brain barrier penetration. Microsomal stability assays (using liver microsomes) are needed.
- Toxicological profiling : Assess off-target effects via high-throughput screening against kinase panels or hERG channels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
